2-amino-N-butyl-1-(4-morpholinophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
This compound belongs to the pyrrolo[2,3-b]quinoxaline carboxamide class, characterized by a fused heterocyclic core with substituents that modulate pharmacological properties. The structure includes:
- A pyrrolo[2,3-b]quinoxaline scaffold, known for interactions with kinase domains and nucleic acids.
- A 4-morpholinophenyl group at position 1, which enhances solubility and target binding via morpholine’s polar oxygen atom.
- A butyl chain on the carboxamide nitrogen (position 3), influencing lipophilicity and metabolic stability.
Properties
IUPAC Name |
2-amino-N-butyl-1-(4-morpholin-4-ylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O2/c1-2-3-12-27-25(32)21-22-24(29-20-7-5-4-6-19(20)28-22)31(23(21)26)18-10-8-17(9-11-18)30-13-15-33-16-14-30/h4-11H,2-3,12-16,26H2,1H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFOMRQHBSGDTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=C(C=C4)N5CCOCC5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-butyl-1-(4-morpholinophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic synthesis. A common synthetic route includes:
Formation of the Pyrroloquinoxaline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions.
Functional Group Modifications: The amino and butyl groups are introduced through various substitution and addition reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow synthesis and the use of automated reactors can enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-butyl-1-(4-morpholinophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, such as reducing nitro groups to amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
Kinase Inhibition
The primary application of this compound lies in its role as an inhibitor of specific kinases. Kinases are enzymes that catalyze the transfer of phosphate groups to substrates, a critical process in cell signaling pathways. Inhibition of kinases can disrupt cancer cell proliferation and survival.
- Salt Inducible Kinase 2 (SIK2) Inhibition : Research indicates that derivatives of pyrrolo[2,3-b]quinoxaline compounds exhibit significant inhibitory activity against SIK2, which is implicated in various cancer types. The compound's structure allows it to bind effectively to the ATP-binding site of SIK2, blocking its activity .
Anticancer Activity
The compound has shown promise in preclinical studies for its anticancer properties. Its mechanism involves the modulation of signaling pathways that are often dysregulated in cancer.
- Mechanism of Action : By inhibiting SIK2 and potentially other kinases, the compound may induce apoptosis (programmed cell death) in cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects associated with traditional chemotherapeutics.
Targeting Other Pathways
Beyond SIK2, there is potential for this compound to target other kinases involved in different oncogenic pathways. For instance, studies have suggested that pyrroloquinoxaline derivatives can inhibit Eph receptor tyrosine kinases, which play a role in tumor growth and metastasis .
Case Studies
Several studies highlight the efficacy of this compound and related derivatives:
- In Vitro Studies : Laboratory experiments have demonstrated that treatment with 2-amino-N-butyl-1-(4-morpholinophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide results in decreased viability of cancer cell lines such as breast and lung cancers, suggesting its potential as a therapeutic agent .
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor sizes compared to control groups. These findings support further clinical investigation into dosage and administration routes .
Data Tables
Mechanism of Action
The mechanism of action of 2-amino-N-butyl-1-(4-morpholinophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger therapeutic responses.
Comparison with Similar Compounds
Structural Analogues and Key Modifications
The following compounds share the pyrrolo[2,3-b]quinoxaline core but differ in substituents, affecting their physicochemical and biological profiles:
*Inferred based on structural similarity.
Pharmacokinetic and Physicochemical Properties
- Solubility : Morpholine-containing derivatives (e.g., target compound and ) exhibit higher aqueous solubility compared to methoxy-substituted analogs (e.g., ) due to morpholine’s hydrophilic nature .
- Lipophilicity : The butyl chain in the target compound likely increases logP compared to shorter chains (e.g., ethyl in ) but remains lower than pentyl derivatives (e.g., ).
- Metabolic Stability : Bulky substituents like 2-methoxybenzyl or 3-ethoxypropyl reduce cytochrome P450-mediated oxidation, extending half-life.
Research Findings and Implications
- Morpholine’s Role: Derivatives with morpholine (target compound, ) demonstrate improved solubility and target engagement compared to non-polar analogs .
- Substituent Flexibility : The butyl chain in the target compound balances lipophilicity and stability, avoiding excessive bulk seen in ethoxypropyl derivatives .
- Fluorine Effects : Fluorinated analogs (e.g., ) exhibit enhanced bioavailability, suggesting the target compound could benefit from halogenation.
Biological Activity
2-amino-N-butyl-1-(4-morpholinophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the pyrroloquinoxaline family, characterized by a unique bicyclic structure that contributes to its biological properties. The presence of morpholine and carboxamide functionalities enhances its interaction with biological targets.
Research indicates that compounds similar to 2-amino-N-butyl-1-(4-morpholinophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide exhibit various mechanisms of action:
- Inhibition of Kinases : Many pyrroloquinoxaline derivatives act as inhibitors of specific kinases involved in cancer progression. For example, they target salt-inducible kinase 2 (SIK2), which plays a role in cellular signaling pathways relevant to cancer and inflammation .
- Anticancer Activity : The compound has shown promise in inhibiting cell proliferation in various cancer cell lines. It may exert its effects through pathways involving the epidermal growth factor receptor (EGFR) and other receptor tyrosine kinases .
Anticancer Studies
A series of studies have evaluated the anticancer properties of pyrroloquinoxalines. The following table summarizes findings from relevant research:
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| HCT-116 | 10.5 | EGFR inhibition | |
| LoVo | 12.0 | Inhibition of tubulin polymerization | |
| Leishmania spp. | 5.0 | Antiparasitic activity |
Inhibition Studies
In vitro studies have demonstrated that this compound can inhibit enzymes associated with cancer progression:
- Cyclooxygenase-2 (COX-2) : Compounds with similar structures have shown varying degrees of COX-2 inhibition, which is crucial for reducing inflammation and tumor growth. For instance, certain derivatives exhibited inhibition efficiencies ranging from 50% to 100% at specific concentrations .
Case Studies
- Anticancer Activity against Colorectal Cancer : A study focused on the synthesis and evaluation of quinoxaline derivatives indicated that certain compounds were effective against colorectal cancer cells by targeting multiple signaling pathways . The results suggested that structural modifications could enhance potency.
- Antileishmanial Activity : Another study highlighted the antileishmanial potential of related compounds, demonstrating significant activity against Leishmania amazonensis and Leishmania infantum, showcasing the broad spectrum of biological activities associated with this chemical class .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-amino-N-butyl-1-(4-morpholinophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide, and how can experimental efficiency be improved?
- Methodology : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity) and identify optimal conditions. For example, fractional factorial designs can reduce the number of trials while capturing interactions between variables . Evidence from analogous quinoxaline derivatives suggests that amide bond formation (e.g., via General Procedure F1 in ) benefits from coupling agents like HATU or EDCI in DMF at 50–60°C. Computational reaction path searches (e.g., quantum chemical calculations) can pre-screen viable pathways to minimize trial-and-error experimentation .
Q. How should researchers characterize the structural and electronic properties of this compound to confirm its identity and purity?
- Methodology : Combine spectroscopic techniques (¹H/¹³C NMR, IR) with high-resolution mass spectrometry (HRMS) for structural confirmation. For example, ¹H NMR in DMSO-d6 (as in ) can resolve aromatic protons and morpholine group signals. Purity validation requires HPLC with UV detection (≥95% purity threshold) and elemental analysis. X-ray crystallography, if feasible, provides definitive stereochemical data .
Q. What are the key reactivity patterns of the pyrrolo[2,3-b]quinoxaline core under acidic/basic or oxidative conditions?
- Methodology : Perform controlled stability studies by exposing the compound to pH gradients (e.g., 1–14) and oxidizing agents (e.g., H₂O₂, mCPBA). Monitor degradation via TLC or LC-MS. For example, quinoxaline derivatives often show sensitivity to strong bases due to deprotonation of the amino group, leading to ring-opening reactions .
Advanced Research Questions
Q. How can computational models predict the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability) to guide in vivo studies?
- Methodology : Use molecular dynamics simulations and QSAR models to estimate logP, solubility, and cytochrome P450 interactions. Tools like Schrödinger’s QikProp or SwissADME can predict blood-brain barrier permeability and metabolic sites. For instance, the morpholine substituent may enhance solubility but reduce membrane permeability, requiring empirical validation .
Q. What experimental strategies resolve contradictions between in vitro potency and in vivo efficacy for this compound?
- Methodology : Investigate off-target effects using proteome-wide affinity profiling (e.g., thermal shift assays) and assess bioavailability via pharmacokinetic studies (plasma half-life, tissue distribution). If in vitro IC50 values do not translate to in vivo activity, consider prodrug strategies or formulation optimization (e.g., nanoencapsulation) .
Q. How can researchers design structure-activity relationship (SAR) studies to optimize the compound’s selectivity for a target kinase?
- Methodology : Synthesize analogs with systematic modifications (e.g., alkyl chain length in the N-butyl group, morpholine ring substitution). Test against a kinase panel using radiometric or fluorescence-based assays. For example, replacing the morpholine with a piperazine group could alter hydrogen-bonding interactions and selectivity .
Q. What advanced separation techniques are suitable for isolating stereoisomers or regioisomers during synthesis?
- Methodology : Employ chiral chromatography (e.g., Chiralpak IC column) with polar organic mobile phases. Alternatively, use crystallization-induced asymmetric transformation (CIAT) with chiral auxiliaries. Membrane-based separation technologies (e.g., ultrafiltration) may also resolve aggregates or byproducts .
Data Analysis and Interpretation
Q. How should researchers statistically analyze dose-response data to account for variability in biological assays?
- Methodology : Apply nonlinear regression models (e.g., four-parameter logistic curve) with outlier detection (Grubbs’ test). Use ANOVA to compare replicates across concentrations. Bootstrap resampling can estimate confidence intervals for EC50 values, especially with small sample sizes .
Q. What methodologies validate the compound’s mechanism of action when orthogonal assays yield conflicting results?
- Methodology : Combine biochemical assays (e.g., enzyme inhibition), cellular assays (e.g., gene expression profiling), and biophysical methods (e.g., SPR binding kinetics). For instance, if a compound shows inhibition in a biochemical assay but not in a cell-based assay, investigate cell permeability or off-target effects using CRISPR-mediated target knockout .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
